AG14361

PARP-1 inhibition Enzymatic assay Benzamide comparison

Selecting the appropriate PARP inhibitor for defined mechanistic studies is critical for experimental reproducibility. AG14361 provides a validated solution with superior potency and a well-characterized selectivity window: • Ki <5 nM, >1000-fold selectivity over classical benzamide PARP inhibitors • 3.7- to 5.2-fold temozolomide sensitization specifically in MMR-deficient cancer models • 3- to 6-fold lower IC50 values than veliparib and olaparib in multiple sporadic cancer cell lines

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
CAS No. 328543-09-5
Cat. No. B1684201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG14361
CAS328543-09-5
Synonyms1-(4-dimethylaminomethylphenyl)-8,9-dihydro-7H-2,7,9a-benzo(cd)azulen-6-one
AG 14361
AG-14361
AG14361
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O
InChIInChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24)
InChIKeySEKJSSBJKFLZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AG14361 PARP-1 Inhibitor Procurement Guide


AG14361 is a high-potency, selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), characterized by a tricyclic imidazobenzodiazepinone core structure [1]. In cell-free assays, AG14361 inhibits PARP-1 with a Ki value of less than 5 nM, demonstrating at least 1000-fold greater potency than classical benzamide-based PARP inhibitors . AG14361 is recognized as the first high-potency PARP-1 inhibitor with demonstrated specificity and in vivo activity to enhance both chemotherapy and radiation therapy in human cancer models [2].

PARP-1 selective inhibition research tool
Reported selectivity advantage over benzamide-class PARP inhibitors
Model-response context for chemosensitization and radiosensitization studies

AG14361 Unique Selectivity Profile


Not all PARP-1 inhibitors are functionally interchangeable for research applications. AG14361 exhibits a unique selectivity profile that distinguishes it from both earlier benzamide-class inhibitors and other contemporary agents. While older PARP inhibitors such as 3-aminobenzamide demonstrate low potency and poor selectivity, AG14361 provides a Ki below 5 nM and a selectivity window that enables specific investigation of PARP-1-mediated pathways without confounding off-target effects at experimental concentrations [1]. Furthermore, head-to-head comparative studies demonstrate that AG14361 displays significantly greater single-agent potency and chemosensitization capacity in sporadic cancer cell lines compared to both veliparib and olaparib [2]. These quantitative differentials, detailed in the evidence guide below, are critical for experimental reproducibility and for selecting the appropriate tool compound for defined mechanistic studies.

Benzamide-class inhibitors
Lower PARP-1 potency may fail to achieve target engagement at nanomolar concentrations, shifting pathway-response endpoints.
Veliparib / Olaparib
Single-agent potency profiles differ in sporadic cancer models; sensitivity rank order may not transfer directly.
NU1025 / 3-Aminobenzamide
Lack of BRCA1-deficient selectivity can confound synthetic lethality endpoint interpretation.

AG14361 Quantitative Comparative Evidence


Enzymatic Potency vs. Benzamide-Class Inhibitors

AG14361 exhibits a Ki value of <5 nM against PARP-1 in cell-free assays, which represents a potency improvement of at least 1000-fold (1×10³) relative to the classical benzamide inhibitors that defined the early PARP inhibitor pharmacophore . This differential is directly quantified in the primary discovery publication, where AG14361 (compound 22) was benchmarked against the benzamide scaffold [1].

PARP-1 Inhibition (Ki)
Head-to-head
AG14361:
Supports PARP-1 target engagement at nanomolar concentrations
Cell-free assay; purified human PARP-1
BRCA1-/- Cell Selectivity
Head-to-head
Highly selective for BRCA1-/- ES cells NU1025, 3-aminobenzamide: non-selective
BRCA1-deficient model endpoint context may differ
Mouse ES cell proliferation assays
Single-Agent Potency (Pancreatic Cancer)
Head-to-head
CFPAC-1 IC50: AG14361 14.3 µM, veliparib 52.6 µM, olaparib 79.5 µM
Single-agent potency context may differ in sporadic cancer models
72-h MTT; pancreatic cancer cell lines
MMR-Deficient Temozolomide Sensitization
Head-to-head
AG14361: 3.7–5.2× sensitization in MMR-deficient cells Benzylguanine: 0× sensitization
MMR-deficiency sensitization endpoint context may differ
Matched MMR-proficient/deficient cell lines
Tumor Retention & Target Engagement
Class-level inference
Tumor conc. ≥15 µM for ≥2 h PARP-1 inhibition >75% for ≥4 h
Tumor exposure may support sustained target engagement
Xenograft models; intraperitoneal dosing
Camptothecin-Induced Repair Inhibition
Supporting evidence
62% repair inhibition at 10 min 20% increased strand break accumulation over 16 h
DNA repair endpoint context for topoisomerase I poison studies
Alkaline comet assay; K562 cells
PARP-1 inhibition Enzymatic assay Benzamide comparison

BRCA1-Deficient Cell Selectivity

In a direct comparative study using BRCA1-/- embryonic stem (ES) cells, AG14361 demonstrated high selectivity for BRCA1-deficient cells, whereas the PARP inhibitors NU1025 and 3-aminobenzamide were relatively non-selective in their growth-inhibitory effects across BRCA1-proficient and deficient genotypes [1]. The study explicitly states that AG14361 was 'highly selective for BRCA1-/- ES cells; however, NU1025 and 3-aminobenzamide were relatively non-selective' [1].

BRCA1-/- Cell Selectivity
Head-to-head
Highly selective for BRCA1-/- ES cells NU1025, 3-aminobenzamide: non-selective
BRCA1-deficient model endpoint context may differ
Mouse ES cell proliferation assays
BRCA1 deficiency Synthetic lethality Selectivity comparison

Single-Agent Potency in Sporadic Cancer Cells

In a direct head-to-head comparison across three human pancreatic cancer cell lines, AG14361 consistently demonstrated lower IC50 values (greater single-agent potency) than both veliparib and olaparib [1]. In CFPAC-1 cells, AG14361 IC50 was 14.3 μM, compared to 52.6 μM for veliparib (3.7-fold less potent) and 79.5 μM for olaparib (5.6-fold less potent). A similar rank order was observed across ovarian and breast cancer cell lines [2].

Single-Agent Potency (Pancreatic Cancer)
Head-to-head
CFPAC-1 IC50: AG14361 14.3 µM, veliparib 52.6 µM, olaparib 79.5 µM
Single-agent potency context may differ in sporadic cancer models
72-h MTT; pancreatic cancer cell lines
Pancreatic cancer Ovarian cancer Breast cancer IC50 comparison

MMR-Deficient Temozolomide Sensitization

AG14361 enhances temozolomide activity across both MMR-proficient and MMR-deficient cells, but demonstrates a distinct, superior effect in MMR-deficient contexts compared to the MGMT inhibitor benzylguanine. AG14361 potentiated temozolomide by 3.7- to 5.2-fold in MMR-deficient cells versus 1.5- to 3.3-fold in MMR-proficient cells [1]. In contrast, benzylguanine was effective only in MMR-proficient cells and failed to sensitize MMR-deficient cells to temozolomide [1].

MMR-Deficient Temozolomide Sensitization
Head-to-head
AG14361: 3.7–5.2× sensitization in MMR-deficient cells Benzylguanine: 0× sensitization
MMR-deficiency sensitization endpoint context may differ
Matched MMR-proficient/deficient cell lines
MMR deficiency Temozolomide resistance Chemosensitization

In Vivo Tumor Retention and PARP-1 Inhibition

Following intraperitoneal administration, AG14361 demonstrates preferential retention in tumor tissue relative to plasma. In LoVo and SW620 xenograft models, tumor concentrations of AG14361 reached ≥15 μM for at least 2 hours, concentrations that exceed those required for in vitro PARP-1 inhibition [1]. This tumor retention correlates with sustained PARP-1 inhibition: in xenograft tumor homogenates, PARP-1 activity was inhibited by more than 75% for at least 4 hours post-administration [1]. While direct comparator data for tumor retention of other PARP inhibitors in the same models is limited, this level of sustained target engagement represents a class-level inference that AG14361 achieves the pharmacodynamic benchmark required for effective chemo- and radiosensitization.

Tumor Retention & Target Engagement
Class-level inference
Tumor conc. ≥15 µM for ≥2 h PARP-1 inhibition >75% for ≥4 h
Tumor exposure may support sustained target engagement
Xenograft models; intraperitoneal dosing
Pharmacokinetics Tumor retention In vivo PARP inhibition

Camptothecin-Induced DNA Repair Inhibition

AG14361 does not affect topoisomerase I activity or cleavable complex formation but significantly retards the repair of DNA strand breaks following camptothecin removal [1]. Specifically, 10 minutes after camptothecin removal, AG14361 caused a 62% inhibition of DNA repair compared to vehicle-treated controls [1]. This repair inhibition led to a 20% increase in net accumulation of camptothecin-induced DNA strand breaks over 16 hours [1].

Camptothecin-Induced Repair Inhibition
Supporting evidence
62% repair inhibition at 10 min 20% increased strand break accumulation over 16 h
DNA repair endpoint context for topoisomerase I poison studies
Alkaline comet assay; K562 cells
DNA repair Topoisomerase I poison Base excision repair

AG14361 Recommended Research Applications


MMR Deficiency Studies with Temozolomide

AG14361 is uniquely suited for studies investigating temozolomide resistance in MMR-deficient cancer models. As demonstrated by Curtin et al., AG14361 provides 3.7- to 5.2-fold sensitization to temozolomide specifically in MMR-deficient cells, whereas alternative sensitizers such as benzylguanine are ineffective in this genetic context [1]. This makes AG14361 the preferred PARP inhibitor for experiments requiring robust temozolomide potentiation across both MMR-proficient and MMR-deficient backgrounds.

Synthetic Lethality in BRCA1-Deficient Models

For investigators studying BRCA1-dependent synthetic lethality, AG14361 offers a validated selectivity window that distinguishes it from older PARP inhibitors. In direct comparative studies, AG14361 demonstrated high selectivity for BRCA1-/- ES cells, while NU1025 and 3-aminobenzamide were relatively non-selective [2]. This selectivity profile reduces confounding off-target effects when assessing BRCA1-specific responses to PARP inhibition.

Single-Agent PARP Inhibition in Sporadic Cancers

In head-to-head comparisons across multiple sporadic cancer cell lines, AG14361 consistently exhibited 3- to 6-fold lower IC50 values than both veliparib and olaparib [3]. For researchers investigating PARP inhibitor monotherapy in non-BRCA-mutant cancers or requiring a potent single-agent PARP inhibitor for screening applications, AG14361 provides the greatest standalone potency among commonly used tool compounds in this class.

Topoisomerase I Poison-Induced Repair Kinetics

AG14361 enables quantitative investigation of PARP-1-dependent base excision repair following topoisomerase I poison exposure. The compound does not alter topoisomerase I activity but significantly retards DNA strand break repair, producing a 62% inhibition of repair within 10 minutes and a 20% increase in net strand break accumulation [4]. This makes AG14361 an ideal tool for dissecting the temporal dynamics of PARP-1-mediated DNA repair processes.

Application
Selection Property
Validation Focus
MMR-deficient temozolomide sensitization models
MMR-independent temozolomide potentiation profile
MMR-status dependent sensitization endpoints
BRCA1 pathway synthetic lethality studies
Selectivity for BRCA1-deficient cells
BRCA1 genotypic response validation
Sporadic cancer single-agent PARP inhibition screening
Single-agent growth inhibition potency in sporadic cancer models
Cell line-specific IC50 and dose-response profiling
Topoisomerase I poison repair kinetics
DNA repair inhibition without topoisomerase I interference
DNA strand break persistence and repair rate endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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